REACTION_CXSMILES
|
[CH2:1]=[CH:2][S:3]([O-:6])(=[O:5])=[O:4].[Na+].N([O-])=O.[Na+].NC(N)=O.Cl.[C:17]([NH2:21])(=[O:20])[CH:18]=[CH2:19].C(#N)C=C.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O=O.C(O)C.O>[C:17](#[N:21])[CH:18]=[CH2:19].[C:17]([NH2:21])(=[O:20])[CH:18]=[CH2:19].[CH2:1]=[CH:2][S:3]([OH:6])(=[O:5])=[O:4] |f:0.1,2.3,8.9.10,11.12.13|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
ammonium persulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
76 mL
|
Type
|
solvent
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CUSTOM
|
Details
|
The viscous solution thus obtained
|
Type
|
CUSTOM
|
Details
|
The white coagulate was purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving it in water
|
Type
|
CUSTOM
|
Details
|
again precipitating it in anhydrous ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 70° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
C=CS(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |